molecular formula C22H20O12 B1442950 DiosMetin 7-O-beta-D-Glucuronide CAS No. 1237479-09-2

DiosMetin 7-O-beta-D-Glucuronide

Cat. No.: B1442950
CAS No.: 1237479-09-2
M. Wt: 476.4 g/mol
InChI Key: XCKMDTYMOHXUHG-SXFAUFNYSA-N
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Description

Diosmetin 7-glucuronide, also known as Diosmetin 7-O-β-D-glucuronide, is a natural flavonoid glycoside . It is found in various organisms, including Meehania fargesii and Pedalium murex . It is also an antioxidant constituent in the fruits of Luffa cylindrical . The empirical formula of Diosmetin 7-glucuronide is C22H20O12, and its molecular weight is 476.39 .


Synthesis Analysis

Diosmetin 7-glucuronide is mainly bioconverted to considerable amounts of diosmetin and minor amounts of acacetin by the majority of the isolated intestinal bacteria such as Escherichia sp . After oral administration, diosmin is hydrolyzed by enzymes of the intestinal microbiota into its aglycone diosmetin, which then undergoes absorption through the intestinal wall by passive diffusion .


Molecular Structure Analysis

The molecular formula of Diosmetin 7-glucuronide is C22H20O12 . The InChIKey of Diosmetin 7-glucuronide is XCKMDTYMOHXUHG-SXFAUFNYSA-N .


Chemical Reactions Analysis

Diosmetin 7-glucuronide is mainly bioconverted to considerable amounts of diosmetin and minor amounts of acacetin by the majority of the isolated intestinal bacteria such as Escherichia sp . Diosmetin-7-O-glucoside could effectively regulate EndMT and diminish the accumulation of collagen I and collagen III .


Physical and Chemical Properties Analysis

Diosmetin 7-glucuronide has a molecular weight of 476.4 g/mol . The XLogP3-AA of Diosmetin 7-glucuronide is 1.1 . It has 6 hydrogen bond donor count and 12 hydrogen bond acceptor count .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolite Identification : Diosmetin 7-glucuronide has been identified as a significant metabolite of diosmin in humans. Its presence was confirmed using advanced techniques like micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry (Silvestro et al., 2013).

  • Metabolic Profiling : The metabolites of diosmetin and diosmin, including diosmetin 7-glucuronide, have been profiled in rat urine, plasma, and feces. This study revealed various metabolic pathways, including methylation, demethylation, and glucuronidation (Chen et al., 2019).

  • Bioavailability Studies : Research on different formulations of diosmin, which is metabolized to diosmetin 7-glucuronide, has been conducted to assess their bioavailability in humans (Russo et al., 2018).

Pharmacodynamics and Interactions

  • Drug Interactions : Diosmetin, which is related to diosmetin 7-glucuronide, was found to have strong inhibition effects on certain cytochrome P450 enzymes, suggesting potential drug-drug interactions (Chen et al., 2017).

  • Pharmacokinetic Study : A study on the simultaneous determination of diosmin and diosmetin (related to diosmetin 7-glucuronide) in human plasma was carried out, relevant to clinical pharmacokinetic studies (Campanero et al., 2010).

Biological Activities

  • Allelopathic Activity : Diosmetin 7-glucuronide, isolated from Chrysanthemum morifolium L., demonstrated biological activity, indicating potential allelopathic properties (Beninger & Hall, 2005).

  • Glucuronidation and Transport : A study on the regioselective glucuronidation of diosmetin and chrysoeriol, closely related to diosmetin 7-glucuronide, explored the interaction between glucuronidation and transport in cells (Zeng et al., 2016).

Mechanism of Action

Diosmetin 7-glucuronide can regulate EndMT through ER stress, at least in part via Src-dependent pathways . Diosmetin is a venoactive drug supporting circulatory health through various actions on blood vessels; it supports lymphatic drainage and improves microcirculation while increasing venous tone and elasticity .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKMDTYMOHXUHG-SXFAUFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307990
Record name Diosmetin 7-O-β-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35110-20-4
Record name Diosmetin 7-O-β-D-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35110-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diosmetin 7-O-β-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Diosmetin 7-glucuronide formed in the body?

A: Diosmetin 7-glucuronide is a metabolite of luteolin, a flavonoid found in various plants. Research indicates that it can be formed through two main pathways in the body, both involving the interplay of UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMTs) [].

    Q2: Besides being a human metabolite, has Diosmetin 7-glucuronide been isolated from any natural sources?

    A: Yes, Diosmetin 7-glucuronide has been isolated as a natural product. It was identified in the flowers of Dombeya calantha, a plant species native to Madagascar []. This finding suggests that Diosmetin 7-glucuronide may possess unique biological properties and warrants further investigation.

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